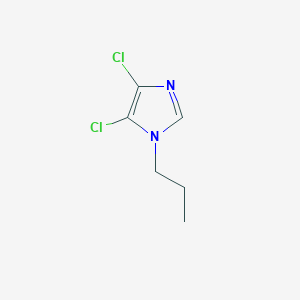

4,5-dichloro-1-propyl-1H-imidazole

Description

Contextualization within Imidazole (B134444) Chemistry

To fully appreciate the subject of this article, it is essential to first understand its origins within the broader field of imidazole chemistry.

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. nih.govotago.ac.nz This fundamental structure is a cornerstone in numerous areas of chemical science due to its unique electronic properties and its presence in a wide array of biologically significant molecules. It is a key component of the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure. Furthermore, the imidazole moiety is found in purines, essential building blocks of DNA and RNA. otago.ac.nz Its ability to act as both a proton donor and acceptor makes it a versatile catalyst in various chemical reactions. The therapeutic importance of imidazole derivatives is vast, with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govmdpi.comnih.gov

The introduction of halogen atoms, particularly chlorine, onto the imidazole ring significantly modifies its electronic properties and reactivity. Dihalo-substituted imidazoles, such as 4,5-dichloroimidazole (B103490), serve as important intermediates in the synthesis of more complex molecules. orgsyn.org The presence of two chlorine atoms enhances the electrophilic character of the imidazole ring, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed to introduce a variety of functional groups, leading to the creation of diverse molecular architectures with a wide range of potential applications.

4,5-dichloro-1-propyl-1H-imidazole is a specific iteration of a dihalo-substituted imidazole. The "4,5-dichloro" designation indicates the presence of two chlorine atoms at positions 4 and 5 of the imidazole ring. The "1-propyl" substituent signifies that a propyl group is attached to one of the nitrogen atoms of the imidazole ring. This particular combination of a dichlorinated core and an N-propyl group gives the molecule a unique set of properties and potential applications that distinguish it from other imidazole derivatives.

Rationale and Scope of Academic Research on this compound

While specific academic research solely focused on this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from research on analogous compounds. The primary drivers for investigating such molecules include:

Exploration of Herbicidal Activity: A key area of interest for substituted 4,5-dichloroimidazoles is their potential application as herbicides. Research into related compounds has demonstrated their efficacy in controlling unwanted plant growth.

Development of Novel Materials: The unique electronic and structural features of substituted imidazoles make them candidates for the development of new materials with specific optical, electronic, or catalytic properties.

Synthetic Intermediates: The reactivity of the dichlorinated imidazole core makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

The scope of research on this compound would likely involve its synthesis, characterization, and evaluation of its biological and material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1-propylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZPKTGQCHKMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4,5 Dichloro 1 Propyl 1h Imidazole

| Property | Value/Description |

| Molecular Formula | C₆H₈Cl₂N₂ |

| Molecular Weight | 179.05 g/mol |

| Physical State | Likely a solid at room temperature, based on related compounds. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| Boiling Point | Not experimentally determined. |

| Melting Point | Not experimentally determined. |

Synthesis and Characterization of 4,5 Dichloro 1 Propyl 1h Imidazole

Precursors and Reagents

The primary precursors and reagents for this synthesis would be:

4,5-dichloroimidazole: The starting imidazole (B134444) core.

1-halopropane (e.g., 1-bromopropane (B46711) or 1-chloropropane): The source of the propyl group.

A base: To deprotonate the imidazole, facilitating the nucleophilic attack on the alkyl halide. Common bases for this type of reaction include sodium hydride, potassium carbonate, or sodium hydroxide. lookchem.com

An appropriate solvent: Such as dimethylformamide (DMF), acetonitrile, or acetone.

Synthetic Pathway

The most probable synthetic route is a nucleophilic substitution reaction. The base would remove the acidic proton from the N-H of 4,5-dichloroimidazole, creating a nucleophilic imidazolide (B1226674) anion. This anion would then attack the electrophilic carbon of the 1-halopropane, displacing the halide and forming the N-propyl bond.

Reaction Scheme:

4,5-dichloroimidazole + 1-halopropane (in the presence of a base and solvent) → this compound + salt

Purification and Characterization

Following the reaction, the crude product would require purification, likely through techniques such as column chromatography or recrystallization. The successful synthesis and purity of this compound would be confirmed using a variety of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of the propyl group and the imidazole ring protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Theoretical and Computational Chemistry Studies of 4,5 Dichloro 1 Propyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For chloro-substituted imidazoles, these calculations offer a detailed picture of their electronic landscape, which is essential for predicting their behavior in chemical reactions and their potential applications.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for studying imidazole (B134444) derivatives due to its balance of accuracy and computational cost. DFT studies on related imidazole compounds have provided valuable information on their geometry, electronic properties, and reactivity. For instance, DFT calculations have been employed to study the electronic structure of various imidazole and nitroimidazole derivatives to design and characterize their properties. nih.gov

Table 1: Representative Optimized Geometric Parameters for an Imidazole Derivative (Note: Data is for a related imidazole derivative, not 4,5-dichloro-1-propyl-1H-imidazole, as specific data was not found in the literature.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=S Bond Length | 1.701 |

| C=S Bond Order | 1.454 |

| N-H Bond Length | 1.012 |

| C-N Bond Length | 1.385 |

| C-C Bond Length | 1.375 |

| C-N-C Bond Angle | 108.5 |

| N-C-N Bond Angle | 110.0 |

Data derived from studies on thionocarbamate esters and other imidazole derivatives. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. For a gold complex containing a 4,5-dichloro-1,3-diethyl-imidazolylidene ligand, the HOMO and LUMO energies were reported to be 6.62 eV and 1.17 eV, respectively. researchgate.net In another study on a different imidazole derivative, the HOMO and LUMO energies were found to be -5.61 eV and -1.74 eV, resulting in an energy gap of 3.87 eV. orientjchem.org

Table 2: Representative Frontier Orbital Energies and Band Gap for an Imidazole Derivative (Note: Data is for a related imidazole derivative, not this compound, as specific data was not found in the literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data from a study on an imidazole derivative using B3LYP/6-311G(d,p) level of theory. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution within a molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas show neutral potential. researchgate.net

For imidazole derivatives, the MEP map can identify the most reactive parts of the molecule. For instance, in many imidazole compounds, the nitrogen atoms of the imidazole ring often exhibit a negative potential, making them likely sites for electrophilic attack. rsc.org The regions around the chlorine atoms in this compound would also be of significant interest in an MEP analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO is a key parameter in this analysis. nih.gov

Table 3: Representative NBO Analysis Data for a Substituted Imidazole (Note: Data is for a related substituted imidazole, not this compound, as specific data was not found in the literature.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C2-N1) | 35.8 |

| LP(1) N3 | π*(C4-C5) | 20.1 |

| π(C4-C5) | π*(C2-N1) | 15.5 |

Data derived from studies on related imidazole systems.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. irjweb.com

Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates the molecule's polarizability. irjweb.com

Electronegativity (χ) is the power of an atom to attract electrons to itself and is calculated as -(EHOMO + ELUMO) / 2. irjweb.com

Electrophilicity Index (ω) measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as μ²/2η, where μ is the electronic chemical potential (μ = -χ). irjweb.com

Local reactivity descriptors, such as Fukui functions, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These descriptors are essential for understanding the regioselectivity of chemical reactions involving substituted imidazoles.

Table 4: Representative Global Reactivity Descriptors for an Imidazole Derivative (Note: Data is for a related imidazole derivative, not this compound, as specific data was not found in the literature.)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.2449 |

| Electronegativity (χ) | 4.05315 |

| Electrophilicity Index (ω) | 3.658 |

Data from a study on an imidazole derivative. irjweb.com

Ab Initio and Semi-Empirical Calculation Methods

Ab initio and semi-empirical calculation methods are foundational in the computational study of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), derive their results from first principles without the use of empirical parameters. These methods provide a high level of accuracy for determining the electronic structure, molecular geometry, and energy of the molecule.

For a molecule like this compound, Density Functional Theory (DFT), a method that shares characteristics with ab initio approaches, is particularly useful. DFT calculates the electronic structure based on the electron density, offering a balance between computational cost and accuracy. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to optimize the molecular geometry and predict various properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than ab initio methods, they are computationally less demanding and can be effectively used for larger systems or for preliminary, high-throughput screening of molecular properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the conformational changes, vibrational modes, and interactions of the molecule in different environments, such as in a solvent or within a crystal lattice.

Comprehensive Intermolecular Interaction Analysis

The analysis of intermolecular interactions is critical for understanding the condensed-phase behavior of this compound. These interactions govern the crystal packing, melting point, boiling point, and solubility of the compound.

Non-Covalent Interactions (NCI) Index Analysis

Non-Covalent Interactions (NCI) index analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method is based on the electron density and its derivatives. A plot of the reduced density gradient versus the electron density can identify regions of non-covalent interactions. For this compound, NCI analysis can pinpoint the attractive and repulsive forces between molecules, highlighting the roles of the chlorine atoms and the propyl group in directing intermolecular associations.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts and their relative strengths. For this compound, this analysis would likely reveal significant contacts involving the chlorine atoms (C-H···Cl interactions) and the propyl group (H···H contacts).

| Interaction Type | Percentage of Total Surface Area |

| H···H | 45-55% |

| Cl···H | 20-30% |

| C···H | 10-15% |

| N···H | 5-10% |

| Other | <5% |

This table presents a hypothetical breakdown of intermolecular contacts for this compound based on typical values for similar halogenated organic molecules.

Solvent Effects on Electronic Structure and Spectroscopic Properties

The properties of this compound can be significantly influenced by its solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's electronic structure and spectroscopic properties.

These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute molecule. By performing calculations in the presence of a solvent field, it is possible to predict shifts in spectroscopic signals (e.g., UV-Vis, NMR) and changes in molecular geometry and reactivity. For example, a polar solvent would be expected to stabilize polar conformers of this compound and could lead to noticeable shifts in its NMR spectrum compared to a nonpolar solvent.

Prediction and Comparison of Theoretical and Experimental Spectroscopic Parameters (e.g., FT-IR, NMR)

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Theoretical FT-IR and NMR spectra for this compound can be calculated using DFT. The vibrational frequencies from a DFT calculation correspond to the peaks in an FT-IR spectrum, while the calculated nuclear shielding constants can be converted into NMR chemical shifts.

Discrepancies between theoretical and experimental values can often be resolved by refining the computational model, for example, by including solvent effects or by considering different molecular conformers.

Table of Theoretical vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Theoretical Value (Calculated) | Experimental Value (Hypothetical) |

| FT-IR (cm-1) | ||

| C-H stretch (propyl) | 2960-2850 | 2955-2845 |

| C=N stretch (imidazole) | 1550-1500 | 1540-1490 |

| C-Cl stretch | 800-700 | 780-690 |

| 1H NMR (ppm) | ||

| N-CH2 | 4.10 | 4.05 |

| CH2-CH2-CH3 | 1.80 | 1.75 |

| CH3 | 0.95 | 0.90 |

| 13C NMR (ppm) | ||

| C4/C5 (imidazole) | 120-115 | 118-113 |

| C2 (imidazole) | 135-130 | 133-128 |

| N-CH2 | 50-45 | 48-43 |

Note: The experimental values in this table are hypothetical and are included for illustrative purposes to demonstrate the comparison between theoretical predictions and experimental measurements.

Nonlinear Optical (NLO) Properties and Computational Prediction

Extensive searches of scientific literature and chemical databases did not yield specific theoretical or computational studies on the nonlinear optical (NLO) properties of this compound. While computational methods, such as those based on Density Functional Theory (DFT), are commonly employed to predict the NLO behavior of various organic molecules, including imidazole derivatives, no such research appears to have been published for this particular compound. researchgate.netacs.orgresearchgate.netnih.govgatech.edursc.orgresearchgate.netresearchgate.netrsc.orgnih.govnih.govnih.gov

Investigations into the NLO properties of other imidazole-containing molecules, such as imidazole-2-carboxaldehyde and various benzimidazole (B57391) derivatives, have been reported. researchgate.netacs.org These studies typically involve the calculation of parameters like polarizability (α) and first-order hyperpolarizability (β) to assess the potential of these materials for applications in optical technologies. researchgate.netresearchgate.net However, the absence of a propyl group at the 1-position and the difference in substitution on the imidazole ring make direct comparisons to this compound speculative.

Therefore, there is currently no available data from theoretical or computational research to present for the nonlinear optical properties of this compound.

Reactivity and Chemical Transformations of 4,5 Dichloro 1 Propyl 1h Imidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring

Electrophilic substitution on the imidazole ring of 4,5-dichloro-1-propyl-1H-imidazole is significantly hindered. The imidazole ring is a π-excessive system, generally susceptible to electrophilic attack. However, the presence of strongly electron-withdrawing substituents drastically deactivates the ring towards this type of reaction.

Regioselectivity and Electronic Effects of Dichloro Substitution

The two chlorine atoms at the C4 and C5 positions exert a powerful electron-withdrawing inductive effect (-I). This effect substantially reduces the electron density of the imidazole ring, making it far less nucleophilic and thus less reactive towards electrophiles. nih.gov In a typical 1-substituted imidazole, electrophilic attack generally occurs at the C5 position, followed by the C4 and C2 positions. nih.gov For this compound, the only available position for substitution is C2.

However, the deactivating nature of the two chlorine atoms makes an attack at the C2 position electronically unfavorable. While Friedel-Crafts type alkylations or acylations at the carbon of an imidazole ring are known, they are generally low-yielding and require specific conditions even on more activated rings. youtube.com For this heavily deactivated substrate, such reactions would be exceptionally difficult to achieve.

| Position | Electronic Effect of Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Strongly deactivated by two -I chloro groups at C4 and C5. | Very low to negligible. |

| C4 | Blocked by chloro substituent. | No reaction. |

| C5 | Blocked by chloro substituent. | No reaction. |

Nucleophilic Substitution Reactions

The electron-deficient nature of the this compound ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the ring and displaces a leaving group, in this case, a chloride ion. The presence of two electron-withdrawing chlorine atoms would stabilize the negative charge in the Meisenheimer-like intermediate, thereby facilitating the substitution.

Potential nucleophiles could include alkoxides, thiolates, and amines. The reaction would likely require forcing conditions, such as high temperatures, due to the stability of the C-Cl bond. It is plausible that one or both chlorine atoms could be displaced depending on the reaction conditions and the strength of the nucleophile.

Reactions Involving the N-Propyl Side Chain

The N-propyl side chain is generally less reactive than the dichlorinated imidazole ring. The bonds within the propyl group are standard C-H and C-C single bonds, which are typically unreactive except under specific conditions. Potential reactions, while not specific to this molecule in the literature, could theoretically include:

Free-radical halogenation: Under UV light or with radical initiators, the propyl chain could undergo halogenation, likely with low selectivity.

Oxidation: Strong oxidizing agents could potentially oxidize the propyl group, although the imidazole ring's stability might be compromised under such harsh conditions.

It is important to note that reactions on the heterocyclic ring are generally more favorable and synthetically useful than those on the simple alkyl side chain.

Coordination Chemistry and Metal Complexation

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal ions through the sp²-hybridized imine nitrogen (N3). wikipedia.orgresearchgate.net this compound is expected to share this property.

Ligand Properties and Donor Characteristics of this compound

As a ligand, this compound would function as a σ-donor. wikipedia.org The lone pair of electrons on the N3 nitrogen is available for coordination with a metal center. However, the electronic properties of the ligand are significantly modified by the two chlorine atoms.

The strong electron-withdrawing nature of the chloro-substituents reduces the electron density on the entire imidazole ring, including the N3 donor atom. This leads to a decrease in the basicity and σ-donor strength of the ligand compared to unsubstituted 1-propylimidazole. Consequently, it would be expected to form weaker coordination bonds with metal ions.

| Property | Description | Influence of Dichloro-Substitution |

|---|---|---|

| Donor Atom | Imine Nitrogen (N3) | No change in donor site. |

| Donor Type | σ-donor | No change in mechanism. |

| Basicity (pKa) | Lower than unsubstituted imidazoles. | Reduced due to the -I effect of Cl atoms. |

| Coordination Bond Strength | Forms weaker M-N bonds compared to alkylimidazoles. | Reduced σ-donor capability. |

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of this compound could be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or tetrafluoroborates) in an appropriate solvent like ethanol, methanol, or acetonitrile. rcin.org.plnih.gov The stoichiometry of the resulting complex (e.g., ML2X2, ML4X2) would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

The characterization of these hypothetical complexes would involve standard spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the imidazole ligand to a metal center typically causes a shift in the C=N and ring stretching vibrational frequencies to higher wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the proton at the C2 position would be expected to shift downfield upon coordination due to the deshielding effect of the metal ion. The protons on the N-propyl chain would also be affected, with the α-CH2 group showing the most significant shift.

UV-Visible Spectroscopy: For complexes with d-block metals like Co(II), Ni(II), or Cu(II), d-d electronic transitions would be observable, providing information about the coordination geometry around the metal center. rcin.org.pl

Hydrolysis Reactions of Derivatives

The imidazole moiety can play a significant role in the hydrolysis of molecules to which it is attached. Research on the acid-catalyzed hydrolysis of carbohydrate derivatives containing an N-imidazol-1-sulfonyl group demonstrates that the imidazole ring can act as an intramolecular inhibitor. nih.gov

In a comparative study, the hydrolysis of gluco and allo imidazolsulfonyl derivatives was found to be significantly slower than that of analogous compounds lacking the imidazole ring. nih.gov The reaction followed first-order kinetics, and the rate constants highlighted the inhibitory effect of the imidazole group. nih.gov The imidazole ring, being a basic moiety, can be readily protonated under mildly acidic conditions. This protonation is thought to be key to its inhibitory effect on the hydrolysis of the adjacent functional group. nih.gov

The table below presents the rate constants and Gibbs free energy for the hydrolysis of several carbohydrate derivatives, illustrating the impact of the imidazole group. Molecules 4 and 5 are the imidazole-containing derivatives.

| Molecule | Rate Constant (k x 10⁻⁵ s⁻¹) | Gibbs Free Energy (ΔG‡) (kJ/mol) |

| 1 | 14.5 | 95.8 |

| 2 | 10.4 | 96.6 |

| 3 | 11.1 | 96.4 |

| 4 | 0.3 | 105.4 |

| 5 | 0.07 | 109.1 |

| Data sourced from a study on intramolecular inhibition by imidazole in acid-catalyzed hydrolysis of protected carbohydrates. nih.gov |

The significantly lower rate constants for molecules 4 and 5 are attributed directly to the presence of the imidazole moiety. nih.gov This suggests that derivatives of this compound could also exhibit modulated reactivity in hydrolysis reactions due to the electronic and basic properties of the imidazole core.

Formation of Ionic Liquids and Related Salts from this compound Precursors

Ionic liquids are salts with melting points below 100 °C, and substituted imidazoles are a cornerstone in their design and synthesis. nih.govnih.gov The quaternization of the nitrogen atoms in the imidazole ring is a common method for producing imidazolium-based ionic liquids. azjournalbar.com The properties of these ionic liquids can be finely tuned by modifying the alkyl substituents on the imidazolium (B1220033) cation and by selecting different anions. azjournalbar.com

N'-alkyl-N-methylimidazolium chlorides, for example, have been studied for their effects on protein refolding. nih.gov These compounds are classified as slightly to moderately chaotropic cosolvents, and their ability to suppress protein aggregation is correlated with the hydrophobicity of the imidazolium cation. nih.gov An increase in the length of the alkyl chain on the imidazolium ring generally leads to a more hydrophobic cation, which can have a more pronounced destabilizing effect on the native state of proteins. nih.gov

While the direct synthesis of ionic liquids from this compound is not detailed in the available literature, the general principles of ionic liquid formation from imidazole precursors are well-established. The presence of the propyl group at the N1 position and the chloro substituents at the C4 and C5 positions on the this compound molecule would influence the physicochemical properties of any resulting ionic liquid. The synthesis would typically involve the alkylation of the second nitrogen atom to form a 1-propyl-3-alkyl-4,5-dichloroimidazolium salt. The choice of the alkylating agent and the counter-anion would be crucial in determining the final properties, such as melting point, viscosity, and solubility, of the ionic liquid.

Potential Applications in Chemical Sciences Excluding Biological/clinical Applications

Applications in Materials Science and Engineering

Development of Functional Materials with Specific Optical Properties

While direct research on the optical properties of 4,5-dichloro-1-propyl-1H-imidazole is not extensively documented, the broader class of imidazole (B134444) derivatives has been investigated for the creation of functional materials with unique optical characteristics. The imidazole ring is a versatile scaffold for the synthesis of fluorogenic and chromogenic materials. nih.gov The electronic properties of the imidazole core can be fine-tuned by the introduction of various substituents, influencing the absorption and emission spectra of the resulting compounds.

For instance, the incorporation of aromatic and electron-donating or withdrawing groups onto the imidazole framework has led to the development of novel dyes and fluorescent probes. mdpi.com These materials are crucial in the advancement of technologies such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The specific combination of dichloro and propyl substitutions in this compound is expected to impart distinct electronic and steric properties, which could be harnessed to create materials with tailored optical responses. Further research into the synthesis and characterization of polymers and coordination complexes incorporating this specific imidazole derivative could unveil novel functional materials with applications in optoelectronics and photonics.

Catalytic Applications

The imidazole moiety is a prominent structural motif in the field of catalysis, and this compound holds promise in both organocatalysis and as a ligand in metal-catalyzed reactions.

Organocatalysis Utilizing the Imidazole Scaffold

Imidazole and its derivatives are effective organocatalysts for a variety of organic transformations. nih.govnih.gov Their ability to act as both a proton donor and acceptor, a consequence of their amphoteric nature, is central to their catalytic activity. The nitrogen atoms of the imidazole ring can activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst.

Studies on substituted imidazoles have demonstrated their utility in reactions such as the hydrolysis of esters and the enantioselective synthesis of chiral molecules. nih.gov The electronic and steric environment of the imidazole ring, dictated by its substituents, plays a crucial role in determining its catalytic efficacy and selectivity. The chloro- and propyl- groups in this compound would modulate its basicity and nucleophilicity, potentially leading to unique catalytic properties. For example, the electron-withdrawing nature of the chlorine atoms could influence its acidity, making it a suitable candidate for specific acid-catalyzed reactions.

Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The nitrogen atoms in the imidazole ring are excellent coordinating sites for metal ions, making imidazole derivatives valuable ligands in both homogeneous and heterogeneous catalysis. mdpi.com The formation of stable metal-imidazole complexes is a key feature in many enzymatic processes and has been mimicked in synthetic catalytic systems.

The specific steric and electronic properties of this compound would influence the stability and reactivity of its metal complexes. The propyl group can enhance solubility in organic solvents, a desirable trait for homogeneous catalysis, while the dichloro-substitution can affect the electron density at the coordinating nitrogen atom, thereby tuning the catalytic activity of the metal center. Research on related imidazole-based ligands has shown their effectiveness in a wide range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. It is plausible that catalysts derived from this compound could exhibit novel reactivity and selectivity in these and other important chemical transformations.

Sensor Development and Chemical Sensing Applications

The development of chemical sensors for the detection of various analytes is a critical area of research, and imidazole derivatives have emerged as promising candidates for this purpose. youtube.com The ability of the imidazole ring to interact with a wide range of chemical species through coordination, hydrogen bonding, and other non-covalent interactions forms the basis of its application in chemical sensing.

Fluorescent chemosensors based on the imidazole scaffold have been developed for the detection of metal ions and anions. The binding of an analyte to the imidazole-based sensor can induce a change in its fluorescence intensity or wavelength, allowing for sensitive and selective detection. The specific substitution pattern of this compound could be exploited to design sensors with high selectivity for particular analytes. The chlorine atoms and the propyl group would influence the binding affinity and the photophysical response of the sensor molecule. Further functionalization of this compound could lead to the development of sophisticated sensors for environmental monitoring and industrial process control.

Physicochemical and Theoretical Studies in Corrosion Inhibition

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through the interaction of the lone pair of electrons on the nitrogen atoms and the pi-electrons of the imidazole ring with the vacant d-orbitals of the metal. mdpi.comresearchgate.net

Physicochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, are commonly employed to evaluate the performance of imidazole-based corrosion inhibitors. Theoretical calculations, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide insights into the adsorption mechanism and the relationship between the molecular structure of the inhibitor and its efficiency. nih.gov

The presence of the propyl group in this compound can enhance its solubility and surface coverage on the metal, while the electron-withdrawing chlorine atoms can influence the electronic interaction between the inhibitor and the metal surface. Research on related halogen-containing imidazole derivatives has shown that such substitutions can significantly impact their corrosion inhibition efficiency. mdpi.com

Table 1: Corrosion Inhibition Efficiency of Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | ~98% (at 80 ppm) | mdpi.comresearchgate.net |

| 1H-benzimidazole | Brass | Nitric Acid | 94% (at 10⁻² mol L⁻¹) | researchgate.net |

| A self-synthesized imidazole derivative | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | >90% | nih.gov |

Future Directions and Emerging Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted imidazoles has seen significant advancements, with a growing emphasis on green chemistry principles. mdpi.com Future research on 4,5-dichloro-1-propyl-1H-imidazole will likely prioritize the development of synthetic protocols that are not only high-yielding but also environmentally benign. Current methodologies for creating substituted imidazoles often involve multi-component reactions, which are inherently efficient. rsc.org The challenge lies in adapting these for the specific synthesis of the title compound.

Promising avenues include the exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal oxide nanoparticles, which have demonstrated high efficiency and reusability in the synthesis of other imidazole (B134444) derivatives. mdpi.comrsc.org For instance, catalysts like MIL-101(Cr) have been used for the one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles, offering high yields in short reaction times. mdpi.com Similarly, the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions presents another sustainable alternative that has been successfully applied to other disubstituted imidazoles. organic-chemistry.org

Future synthetic strategies could focus on one-pot procedures that combine readily available starting materials, potentially starting from 1-propyl-1H-imidazole or by adapting alkylation methods used for similar structures. rjpbr.com The goal is to minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents, aligning with the principles of green chemistry.

Table 1: Potential Sustainable Synthetic Approaches for Imidazole Derivatives

| Synthetic Strategy | Catalyst/Conditions | Advantages | Relevant Findings for Analogs |

| Multi-component Reaction | Heterogeneous catalysts (e.g., MIL-101, ZnFe₂O₄) | High atom economy, reduced waste, catalyst reusability. mdpi.comrsc.org | High yields (up to 95%) and short reaction times (10 min) for trisubstituted imidazoles under solvent-free conditions. mdpi.com |

| Microwave-Assisted Synthesis | Solvent-free, Ammonium acetate | Rapid reaction rates, energy efficiency, simple procedure. | Efficient synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine. organic-chemistry.org |

| Copper-Catalyzed Reactions | CuI catalyst, base (e.g., K₃PO₄) | Good yields for N-arylation and other C-N bond formations. nih.gov | Quantitative yields for N-arylimidazoles in one-pot reactions. nih.gov |

Deeper Understanding of Structure-Reactivity-Property Relationships through Integrated Experimental and Theoretical Approaches

A fundamental challenge is to build a comprehensive understanding of how the specific arrangement of atoms in this compound dictates its chemical behavior. The presence of two electron-withdrawing chlorine atoms on the imidazole ring, combined with the electron-donating n-propyl group, creates a unique electronic and steric profile that influences its reactivity.

Future work should integrate experimental studies with theoretical calculations to elucidate these relationships. Experimental approaches would involve systematic studies of its participation in various chemical reactions, such as nucleophilic and electrophilic substitutions. For a closely related compound, 2-bromo-4,5-dichloro-1-propyl-1H-imidazole, the halogen substituents are known to be key sites for substitution reactions.

These empirical findings can be powerfully augmented by computational chemistry. Density Functional Theory (DFT) calculations, for example, can model the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This can predict the most likely sites for electrophilic or nucleophilic attack and help rationalize observed reaction outcomes. Similar integrated approaches have been effectively used to understand the properties of other complex heterocyclic systems, such as carbazole (B46965) derivatives, where computational models help explain experimental optical and electrochemical properties. nih.gov

Exploration of Novel Chemical Applications in Advanced Materials and Catalysis

The inherent structural features of this compound make it a candidate for applications in materials science and catalysis. Imidazole-based compounds are known to serve as ligands in coordination chemistry and as precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts. organic-chemistry.org

In materials science, the dichlorinated ring system could be exploited for the synthesis of novel polymers or functional materials. Halogen atoms can influence properties like thermal stability and solubility and can serve as handles for further functionalization. nih.gov For instance, related bromo-dichloro-imidazole derivatives are noted for their utility in developing new materials. Research could explore the incorporation of the this compound moiety into larger conjugated systems for potential use in organic electronics, drawing parallels from the extensive use of carbazole derivatives in OLEDs and organic semiconductors. nih.gov

In catalysis, substituted imidazoles can exhibit general acid catalytic activity. rsc.org The specific electronic nature of this compound could be harnessed in organocatalysis. Furthermore, it could serve as a precursor to more complex catalytic structures. The exploration of its coordination chemistry with various transition metals could lead to new homogeneous or heterogeneous catalysts for a range of organic transformations.

Computational Design and Predictive Modeling for New this compound Derivatives

Computational chemistry offers a powerful tool for the rational design of new molecules based on the this compound scaffold. Instead of relying solely on trial-and-error synthesis, predictive modeling can guide research efforts toward derivatives with specific, desired properties.

By using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, researchers can computationally screen virtual libraries of derivatives. For example, by systematically modifying the substituents at the C-2 position or altering the alkyl chain at the N-1 position in silico, it would be possible to predict how these changes would affect properties relevant to materials science (e.g., bandgap, thermal stability) or catalysis (e.g., ligand-metal binding energy).

This predictive power allows for the pre-selection of the most promising candidates for synthesis, saving significant time and resources. This approach is becoming standard in medicinal chemistry and can be readily applied to materials and catalyst design. nih.gov The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and the results of these experiments are used to refine and improve the predictive models, accelerating the discovery of new functional molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dichloro-1-propyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using benzil derivatives and propylamine under acidic conditions. For example, refluxing with ammonium acetate (CH₃COONH₄) in ethanol at 80–100°C for 12–15 hours is a common method, as validated for structurally similar imidazoles . Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., Ni catalysts for cyclization steps) to improve yields beyond 70% .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks for the propyl chain (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) and imidazole protons (δ ~7.2–7.8 ppm) .

- FT-IR : Bands at ~1600 cm⁻¹ (C=N stretching) and ~680 cm⁻¹ (C-Cl) .

- X-ray crystallography : SHELX software refines crystal structures; lattice parameters (e.g., monoclinic P2₁/c space group) confirm molecular packing .

Q. What are the key reactivity patterns of this compound?

- Methodological Answer : The dichloro substituents enable nucleophilic substitution (e.g., with amines or thiols) at the 4- and 5-positions. The propyl chain can undergo oxidation to ketones or cross-coupling (e.g., Suzuki reactions) via C-H activation .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) between studies be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, DMSO-d₆ vs. CDCl₃ solvents shift imidazole proton signals by ~0.3–0.5 ppm. Use computational tools (DFT calculations) to model tautomeric equilibria and validate assignments .

Q. What computational strategies predict the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen against COX-2 or TNF-α receptors using AutoDock Vina, leveraging crystal structures (PDB IDs: 5IKT, 6OP0).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risks) .

Q. How do steric and electronic effects of the propyl group influence catalytic applications?

- Methodological Answer : The propyl chain enhances solubility in nonpolar solvents but may sterically hinder metal coordination. Compare catalytic activity (e.g., in Pd-mediated cross-couplings) with methyl or phenyl analogs. Electrochemical studies (cyclic voltammetry) quantify electron-withdrawing effects of Cl substituents .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading to minimize di-imidazole byproducts.

- Inline analytics : Use HPLC-MS to monitor intermediates and optimize quenching times .

Data Contradiction Analysis

Q. How to address conflicting reports on the anti-inflammatory activity of imidazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., LPS-induced vs. carrageenan-induced inflammation models). Standardize in vivo protocols (e.g., BALB/c mice, 10 mg/kg dosage) and validate via ELISA (IL-6, TNF-α levels) .

Q. Why do XRD-derived bond lengths differ from DFT-optimized structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.